5-(2-Chloro-phenyl)-4-methyl-2H-pyrazol-3-ylamine hydrochloride
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Description
The compound seems to be a derivative of 2-Chlorophenylhydrazine hydrochloride . 2-Chlorophenylhydrazine hydrochloride is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, used for treatment of Mycobacterium tuberculosis .
Synthesis Analysis
While specific synthesis information for “5-(2-Chloro-phenyl)-4-methyl-2H-pyrazol-3-ylamine hydrochloride” was not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The process involves several steps, including reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Future Directions
While specific future directions for “5-(2-Chloro-phenyl)-4-methyl-2H-pyrazol-3-ylamine hydrochloride” were not found, research into related compounds continues to be an active area of study. For example, new synthetic routes are being developed , and the potential therapeutic uses of related compounds are being explored .
properties
IUPAC Name |
5-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11;/h2-5H,1H3,(H3,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPRUQOYMKNER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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